molecular formula C11H19NO3 B15318474 (1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester

(1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester

Cat. No.: B15318474
M. Wt: 213.27 g/mol
InChI Key: KKYWYVADCFYPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate: is a chemical compound with the molecular formula C11H19NO3 It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentene derivative. One common method includes the use of tert-butyl carbamate and a cyclopentene alcohol under specific reaction conditions to form the desired product . The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .

Medicine: In medicine, tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is unique due to its specific structural features, such as the presence of a cyclopentene ring and a hydroxymethyl group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h4-5,13H,6-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYWYVADCFYPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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